molecular formula C15H15BrN2O2 B11440769 N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B11440769
M. Wt: 335.20 g/mol
InChI Key: KNYFWTPAKHLLEX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a bicyclic heterocyclic compound featuring a fused 7-membered cycloheptane ring and an oxazole moiety. The 4-bromophenyl substituent at the carboxamide position introduces distinct electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C15H15BrN2O2/c16-10-6-8-11(9-7-10)17-15(19)14-12-4-2-1-3-5-13(12)20-18-14/h6-9H,1-5H2,(H,17,19)

InChI Key

KNYFWTPAKHLLEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent effects, heterocyclic variations, and conformational properties.

Substituent Variations on the Aromatic Ring

Key Compounds :

N-(3,5-dimethoxyphenyl) analog (CAS 1190250-41-9)

N-(4-chlorophenyl) analog (CAS 329068-35-1)

Property N-(4-bromophenyl) Analog N-(2,4-dimethoxyphenyl) Analog N-(3,5-dimethoxyphenyl) Analog N-(4-chlorophenyl) Analog
Substituent 4-Bromophenyl 2,4-Dimethoxyphenyl 3,5-Dimethoxyphenyl 4-Chlorophenyl
Electronic Effect Strongly electron-withdrawing Electron-donating (methoxy) Electron-donating (methoxy) Moderately electron-withdrawing
Steric Bulk Moderate (Br: ~1.85 Å vdW radius) High (two methoxy groups) High (two methoxy groups) Low (Cl: ~1.75 Å)
Molecular Formula Likely C₁₆H₁₅BrN₂O₂* C₁₇H₂₀N₂O₄† C₁₇H₂₀N₂O₄ C₂₃H₂₁ClN₂O₂S
Molecular Weight ~363.2 g/mol* 316.35 g/mol 316.35 g/mol 424.94 g/mol

*Estimated based on structural similarity to .
†Assumed from and .

Analysis :

  • Methoxy groups increase solubility due to polarity but may reduce membrane permeability. The 2,4- and 3,5-dimethoxy isomers differ in steric hindrance and hydrogen-bonding patterns, affecting their interaction with hydrophobic pockets .
Heterocyclic Core Modifications

Key Compounds :

Oxazole vs. Thiophene Derivatives

Property Oxazole Core (Target Compound) Thiophene Core (CAS 329068-35-1)
Aromaticity Moderately aromatic, electron-deficient due to N and O More electron-rich (sulfur’s lone pairs)
Hydrogen Bonding Oxazole N and O atoms can act as acceptors Thiophene S is a weak H-bond acceptor
Conformational Flexibility Puckered cycloheptane ring (see Section 2.3) Similar puckering but influenced by S’s bulk

Analysis :

  • The oxazole core may enhance interactions with polar residues in protein targets, while the thiophene core () could improve lipophilicity and π-stacking with aromatic residues .
Ring Puckering and Conformational Analysis

The cyclohepta[d][1,2]oxazole ring adopts a puckered conformation to minimize steric strain. defines puckering coordinates, which quantify deviations from planarity. For example:

  • 4-Bromophenyl analog : The bulky bromo substituent may induce asymmetric puckering, altering the molecule’s 3D shape compared to methoxy-substituted analogs.
  • Thiophene derivatives (): Chair-like conformations in the cycloheptane ring are stabilized by intramolecular O–H···N hydrogen bonds, suggesting similar conformational rigidity in the target compound .

Biological Activity

N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound notable for its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, which are attributed to its functional groups, including a carboxamide and a bromophenyl substituent. The molecular formula is C13H14BrN3OC_{13}H_{14}BrN_{3}O with a molecular weight of approximately 304.17 g/mol.

Chemical Structure and Properties

The compound features a cycloheptadiene framework fused with an oxazole ring. The presence of the bromophenyl group enhances its reactivity and potential biological activity. This structure may influence its interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities. Compounds with similar structures have been investigated for various pharmacological effects, including:

  • Antitumor Activity : Similar oxazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Neuroprotective Potential : Studies suggest that related compounds can engage in neuroprotective mechanisms.

The biological activity of this compound may be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds structurally related to this compound have been shown to inhibit specific enzymes involved in cancer progression and inflammation .
  • Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that contribute to its therapeutic effects.

Research Findings and Case Studies

Recent studies have explored the biological activities of similar compounds. For instance:

  • Anticancer Studies : A series of oxazolone derivatives demonstrated potent activity against human neuroblastoma SH-SY5Y cells. The lead compound exhibited favorable pharmacokinetic profiles and target engagement .
  • Inflammation Models : In experimental models of inflammation, related compounds showed significant reductions in inflammatory markers, suggesting a potential for treating inflammatory diseases .

Data Tables

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC₁₃H₁₄BrN₃O304.17 g/molAntitumor, Anti-inflammatory
Related Oxazolone DerivativeC₁₄H₁₅BrN₃O₂344.19 g/molNeuroprotective

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